

Synthesis of 1-methyl-1H-indole-5-carbonitrile from indole-5-carbonitrile

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Compound of Interest

Compound Name: 1-methyl-1H-indole-5-carbonitrile

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Synthesis of 1-Methyl-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **1-methyl-1H-indole-5-carbonitrile** from its precursor, indole-5-carbonitrile. This guide provides comprehensive experimental protocols, quantitative data, and a logical workflow to facilitate the efficient and high-yield production of this valuable compound in a laboratory setting.

Introduction

1-methyl-1H-indole-5-carbonitrile is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The N-methylation of the indole core is a critical step that can significantly modulate the pharmacological properties of the resulting derivatives. This document outlines a robust and reproducible method for this transformation, focusing on the use of dimethyl carbonate as a green and efficient methylating agent.

Reaction Scheme

The synthesis proceeds via the N-methylation of indole-5-carbonitrile. The reaction involves the deprotonation of the indole nitrogen by a suitable base, followed by nucleophilic attack on the methylating agent.

Figure 1: General reaction scheme for the N-methylation of indole-5-carbonitrile.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	CAS Number
Indole-5-carbonitrile	C ₉ H ₆ N ₂	142.16	106-108	Powder	15861-24-2
1-methyl-1H-indole-5-carbonitrile	C ₁₀ H ₈ N ₂	156.19	Not available	-	Not available

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **1-methyl-1H-indole-5-carbonitrile**. The protocol is adapted from established methods for the N-methylation of substituted indoles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Indole-5-carbonitrile
- Dimethyl carbonate (DMC)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- tert-Butyl methyl ether (TBME)
- Water, deionized

- Magnesium sulfate (MgSO_4), anhydrous

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Thermometer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carbonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of indole-5-carbonitrile).
- Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
- Add dimethyl carbonate (3.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 130°C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water (25 mL per gram of starting material).
- Extract the aqueous mixture with tert-butyl methyl ether (3 x 40 mL).

- Combine the organic layers and wash with water (3 x 25 mL) to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-methyl-1H-indole-5-carbonitrile** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

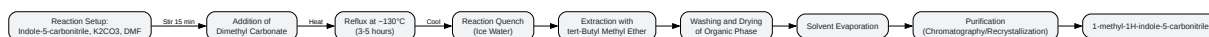
Tabulated Reaction Parameters

The following table summarizes the key reaction parameters and expected outcomes based on similar reported syntheses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value
Reagents	
Indole-5-carbonitrile	1.0 eq
Dimethyl Carbonate	3.0 eq
Potassium Carbonate	2.0 eq
Solvent	
N,N-Dimethylformamide	10 mL / g of substrate
Conditions	
Temperature	~130°C (Reflux)
Reaction Time	3.5 hours [1] [2] [3]
Work-up	
Extraction Solvent	tert-Butyl methyl ether
Yield	
Expected Yield	>95% (based on analogous reactions) [3]

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com